molecular formula C25H27N3O B2631592 1-((1R,5S)-3-(1H-吡唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基)-3,3-二苯基丙烷-1-酮 CAS No. 2310144-99-9

1-((1R,5S)-3-(1H-吡唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基)-3,3-二苯基丙烷-1-酮

货号 B2631592
CAS 编号: 2310144-99-9
分子量: 385.511
InChI 键: XLNQJVYMMCFGEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C25H27N3O and its molecular weight is 385.511. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Atopic Dermatitis (AD) Treatment

Background: Atopic dermatitis (AD) is a common chronic inflammatory skin disease. Janus kinases (JAKs) play a crucial role in regulating specific inflammatory genes and adaptive immune responses associated with AD. However, due to the unique structure of the skin, topical application of JAK inhibitors has limited efficacy.

Application: Researchers have synthesized a protein degradation-based targeted chimera known as JAK1/JAK2 PROTAC (JAPT). JAPT utilizes E3 ligases to mediate ubiquitination and degradation of JAK1/JAK2, providing a promising low-frequency and low-dose treatment for AD. In vitro studies demonstrate that JAPT effectively inhibits pro-inflammatory cytokine release by promoting JAK degradation, thereby reducing inflammation. In vivo studies further confirm JAPT’s efficacy in degrading JAK1/JAK2, significantly suppressing type I, II, and III adaptive immunity. Additionally, JAPT leads to a marked reduction in AD severity, as evidenced by improved skin lesion clearance rates and AD severity scores (SCORAD). This research highlights JAPT’s potential as a local treatment targeting the JAK-STAT signaling pathway, surpassing traditional JAK inhibitors .

Network Analysis of Herb-Drug Interactions

Background: JAPT’s unique structure and mechanism of action make it an intriguing candidate for studying herb-drug interactions.

Application: Inspired by the “grapefruit juice effect,” researchers have explored network interactions between JAPT and citrus herbs. Network analysis reveals potential synergistic or antagonistic effects, shedding light on how JAPT interacts with other compounds. This knowledge can guide personalized medicine approaches and enhance drug safety profiles .

Combating Autoimmune Disorders

Background: Autoimmune diseases involve dysregulated immune responses. JAPT’s ability to modulate JAKs may hold promise in treating various autoimmune conditions.

Application: Preclinical studies suggest that JAPT could be effective against autoimmune disorders such as rheumatoid arthritis, psoriasis, and systemic lupus erythematosus. By selectively targeting JAKs, JAPT may suppress aberrant immune responses and mitigate disease progression .

Oncology Research

Background: JAK-STAT signaling plays a role in cancer cell survival and proliferation. JAPT’s impact on this pathway warrants investigation.

Application: In cancer research, JAPT could potentially inhibit tumor growth by disrupting JAK-mediated signaling. Combining JAPT with existing chemotherapeutic agents may enhance treatment outcomes .

Neuroinflammation and Neurodegenerative Diseases

Background: Neuroinflammation contributes to neurodegenerative disorders. JAPT’s anti-inflammatory properties may have implications in this field.

Application: Studies exploring JAPT’s effects on neuroinflammation markers and neuronal survival could reveal its potential in Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis research .

Drug Delivery Systems

Background: JAPT’s unique structure and targeted degradation mechanism make it an interesting candidate for drug delivery.

Application: Researchers are investigating JAPT as a component of drug delivery systems. By conjugating JAPT to nanoparticles or liposomes, it may enhance drug stability, bioavailability, and tissue-specific targeting .

作用机制

Target of Action

The primary targets of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one are Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one interacts with its targets, JAK1 and TYK2, by inhibiting their activity. This compound is a highly potent and selective inhibitor against JAK1 and TYK2 as measured in in vitro kinase assays . Its potency against other JAKs such as JAK2 or JAK3 is significantly lower .

Biochemical Pathways

The inhibition of JAK1 and TYK2 by 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one affects the IL-12 and IL-23 signaling pathways . These pathways have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32It is mentioned that this compound is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one’s action include the inhibition of JAK1-mediated IL-6 signaling . This results in a significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models .

属性

IUPAC Name

3,3-diphenyl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25(18-24(19-8-3-1-4-9-19)20-10-5-2-6-11-20)28-21-12-13-22(28)17-23(16-21)27-15-7-14-26-27/h1-11,14-15,21-24H,12-13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNQJVYMMCFGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。